molecular formula C14H20N2O3S3 B2883697 Thiomorpholino(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 1794737-85-1

Thiomorpholino(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2883697
CAS RN: 1794737-85-1
M. Wt: 360.51
InChI Key: JSPKOBRMWFSZSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as TSPM, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of TSPM includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

TSPM has a molecular formula of C14H20N2O3S3 and a molecular weight of 360.51. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

Enzyme Inhibitory Activity

A study focused on the design and evaluation of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, including compounds similar to Thiomorpholino(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone, revealed their potential as enzyme inhibitors. These derivatives were tested for in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The study found significant inhibitory activity against these enzymes, suggesting potential applications in managing conditions associated with enzyme dysregulation (Cetin, Türkan, Bursal, & Murahari, 2021).

Antiproliferative Activity and Structural Exploration

Another research focused on the synthesis and structural exploration of a novel bioactive heterocycle, which is structurally related to this compound. This compound exhibited antiproliferative activity, suggesting its potential in cancer research. The study provided insights into the compound's molecular structure through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, contributing to the understanding of its mechanism of action (Prasad et al., 2018).

Thermal and Optical Studies

Research on derivatives of this compound also delves into their thermal and optical properties. A study synthesized a related compound and characterized it through various spectroscopic techniques. It explored the compound's stability and interactions through Hirshfeld surface analysis, providing valuable data for applications in materials science and engineering (Karthik et al., 2021).

Mechanism of Action

While the specific mechanism of action for TSPM is not mentioned in the available resources, it’s worth noting that piperidine derivatives have a wide range of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives, including TSPM, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, indicating a promising future direction .

properties

IUPAC Name

thiomorpholin-4-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S3/c17-14(15-7-10-20-11-8-15)12-3-5-16(6-4-12)22(18,19)13-2-1-9-21-13/h1-2,9,12H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPKOBRMWFSZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCSCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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